Selectivity Advantage Over DPP4 and Thrombin Inhibition
This compound demonstrates a highly favorable selectivity profile against off-target proteases, a key differentiator from promiscuous inhibitors. It exhibits negligible activity against Dipeptidyl Peptidase 4 (DPP4) with an IC50 greater than 100,000 nM [1]. Similarly, its activity against thrombin is weak, with an IC50 of 62,000 nM [2]. This contrasts with many small-molecule probes that often show significant inhibition of these common targets, making this compound a cleaner tool for target validation studies.
| Evidence Dimension | Inhibitory Activity (IC50) against human DPP4 |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Known DPP4 inhibitors (e.g., Sitagliptin, IC50 ≈ 18 nM) |
| Quantified Difference | > 5,500-fold lower potency |
| Conditions | Inhibition of human seminal plasma DPP4 assessed as pNA release from Gly-Pro-p-nitroanilide substrate. |
Why This Matters
Low off-target activity is critical for minimizing experimental artifacts, making this compound a superior choice for experiments where DPP4 or thrombin inhibition could confound results.
- [1] BindingDB. (n.d.). BDBM50382258 CHEMBL2022516: IC50 for DPP4. Retrieved April 22, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50398077 CHEMBL1256178: IC50 for Thrombin. Retrieved April 22, 2026. View Source
